1-(Oxan-4-yl)propan-2-amine hydrochloride
Overview
Description
1-(Oxan-4-yl)propan-2-amine hydrochloride is a chemical compound with the molecular formula C8H18ClNO and a molecular weight of 179.69 g/mol It is a derivative of propan-2-amine, featuring an oxan-4-yl group attached to the amine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Oxan-4-yl)propan-2-amine hydrochloride typically involves the reaction of oxan-4-yl derivatives with propan-2-amine under controlled conditions. One common method involves the use of oxan-4-yl chloride and propan-2-amine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher efficiency and cost-effectiveness, often incorporating continuous flow reactors and automated systems to maintain consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
1-(Oxan-4-yl)propan-2-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxan-4-yl ketones or aldehydes.
Reduction: Reduction reactions can convert the oxan-4-yl group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can replace the oxan-4-yl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.
Major Products
The major products formed from these reactions include oxan-4-yl ketones, oxan-4-yl alcohols, and various substituted derivatives depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(Oxan-4-yl)propan-2-amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mechanism of Action
The mechanism of action of 1-(Oxan-4-yl)propan-2-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 2-(1-Naphthyl)propan-2-amine hydrochloride
- 2-(4-Ethoxyphenyl)propan-2-amine hydrochloride
- 2-(4-Methoxyphenyl)propan-2-amine
- 2-(2-Fluorophenyl)propan-2-amine hydrochloride
- N-(Pyridin-3-ylmethyl)propan-2-amine
- 2-(2,4-Dichlorophenyl)propan-2-amine hydrochloride
- 2-(4-Fluorophenyl)propan-2-amine hydrochloride
Uniqueness
1-(Oxan-4-yl)propan-2-amine hydrochloride is unique due to the presence of the oxan-4-yl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and may contribute to its specific applications and interactions in various fields .
Properties
IUPAC Name |
1-(oxan-4-yl)propan-2-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO.ClH/c1-7(9)6-8-2-4-10-5-3-8;/h7-8H,2-6,9H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRDHCSRNQXUDMV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1CCOCC1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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